Milbemycin alpha7

Description

Overview of the Macrocyclic Lactone Class and Its Research Significance

Macrocyclic lactones (MLs) are a class of compounds characterized by a large lactone ring, which is a cyclic ester. acs.org These compounds, produced by soil-dwelling actinomycetes of the genus Streptomyces, have garnered significant attention in the scientific community for their potent biological activities. veteriankey.comnih.gov The MLs are broadly divided into two main families: the avermectins and the milbemycins. nih.govmdpi.com Both families share a similar 16-membered macrocyclic lactone core and a spiroketal ring system. veteriankey.comcabidigitallibrary.org However, a key structural distinction is that milbemycins lack the disaccharide substituent at the C-13 position that is characteristic of avermectins. veteriankey.comcabidigitallibrary.org

The research significance of macrocyclic lactones is vast, primarily stemming from their broad-spectrum antiparasitic properties. nih.govnih.gov They are effective against a wide range of nematodes (roundworms) and arthropods (insects, ticks, and mites). nih.gov This has led to their extensive use in veterinary medicine for controlling endo- and ectoparasites in livestock and companion animals, significantly improving animal welfare and productivity. nih.gov The discovery and development of MLs, such as ivermectin, have also had a profound impact on human health, particularly in the treatment of onchocerciasis (river blindness) and strongyloidiasis. nih.govresearchgate.net

The unique mode of action of MLs contributes to their research importance. They act as positive allosteric modulators of glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors in invertebrates. wikipedia.orgchemicalbook.com This leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, resulting in flaccid paralysis and death of the parasite. wikipedia.orgchemicalbook.com The high affinity of MLs for invertebrate neuronal receptors compared to their mammalian counterparts provides a degree of selective toxicity. researchgate.net Academic research continues to explore the nuances of their mechanism of action, including the identification of specific binding sites and the potential for overcoming parasite resistance. smolecule.comuq.edu.au Furthermore, ongoing research investigates the biosynthesis of these complex molecules to improve fermentation yields and to generate novel derivatives with enhanced properties. wikipedia.orgsmolecule.com

Contextualization of Milbemycin alpha7 within the Milbemycin Family

The milbemycin family is a diverse group of related macrocyclic lactones. wikipedia.orgjcpa.or.jp this compound is one of numerous milbemycin analogues. smolecule.comuni.lu The core structure of milbemycins is a 16-membered macrocyclic lactone with a spiroketal ring system. cabidigitallibrary.orgjcpa.or.jp The various members of the milbemycin family are distinguished by substitutions at different positions on this core structure. cabidigitallibrary.org

The milbemycin family includes several well-characterized compounds such as milbemycin A3, milbemycin A4, and milbemycin D, which differ in the substituent at the C-25 position. cabidigitallibrary.org Other analogues include milbemycin oxime, a semi-synthetic derivative, and nemadectin, which is a precursor to the semi-synthetic moxidectin. veteriankey.com The milbemycins are further categorized into sub-families, such as the α-series and β-series. jst.go.jpnih.gov For instance, research has focused on eliminating by-products like α9/α10 and β-family milbemycins during production to increase the yield of the more desirable milbemycin A3/A4. nih.gov

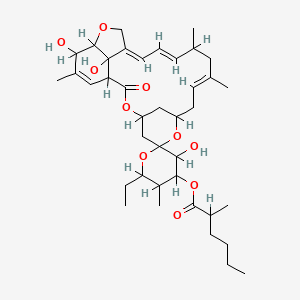

This compound is specifically identified as a distinct analogue within this extensive family. uni.lu Its chemical formula is C₃₉H₅₈O₁₀. uni.lu The systematic name for this compound is [(10E,14E,16E)-6'-ethyl-3',21,24-trihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-4'-yl] 2-methylhexanoate. uni.lu While much of the published research focuses on the more commercially prominent milbemycins like A3, A4, and milbemycin oxime, the study of individual analogues like alpha7 is crucial for understanding structure-activity relationships within the family. cabidigitallibrary.orgnih.gov

Historical Development and Discovery of Milbemycin Compounds

The discovery of the milbemycins predates that of the avermectins. ingentaconnect.com In 1967, A. Aoki of Hokkai Sankyo in Japan discovered a metabolite mixture, designated B-41, from the fermentation broth of an actinomycete microorganism. cabidigitallibrary.orgjcpa.or.jp This mixture demonstrated significant acaricidal (mite-killing) activity. jcpa.or.jp However, the producing strain was physically fragile, leading to very low yields of B-41, which was a complex of many structurally similar compounds. jcpa.or.jp

Through collaborative efforts between Hokkai Sankyo and Sankyo, the productivity was improved, allowing for the isolation of the components in larger quantities. jcpa.or.jp The producing organism was identified as a new subspecies of Streptomyces hygroscopicus and was named Streptomyces hygroscopicus subsp. aureolacrimosus. cabidigitallibrary.orgjcpa.or.jp The name "milbemycin" was coined from the German word for mite, "Milbe," and the suffix "-mycin," conventionally used for antibiotics derived from Streptomyces, even though milbemycins lack antimicrobial activity. jcpa.or.jp

In 1972, the structure of one of the metabolites from the B-41 complex was elucidated by H. Mishima and his team at Sankyo. jcpa.or.jp This was achieved through X-ray crystallographic analysis of a derivative, along with mass spectrometry and NMR spectroscopy. jcpa.or.jp The structure was revealed to be a 16-membered lactone with a spiroketal ring system. jcpa.or.jp The first milbemycin products to be commercialized were a mixture of milbemycin A3 and A4 for agricultural use as an acaricide, and milbemycin D for controlling canine heartworm disease. cabidigitallibrary.org The relatively low fermentation yield of milbemycin D spurred further research, leading to chemical synthesis programs aimed at creating more potent and effective derivatives. cabidigitallibrary.org This ultimately led to the development of compounds like milbemycin oxime. cabidigitallibrary.org

Properties

CAS No. |

56197-06-9 |

|---|---|

Molecular Formula |

C39H58O10 |

Molecular Weight |

686.9 g/mol |

IUPAC Name |

[(10E,14E,16E)-6'-ethyl-3',21,24-trihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-4'-yl] 2-methylhexanoate |

InChI |

InChI=1S/C39H58O10/c1-8-10-13-24(5)36(42)47-33-26(7)31(9-2)49-38(34(33)41)20-29-19-28(48-38)16-15-23(4)17-22(3)12-11-14-27-21-45-35-32(40)25(6)18-30(37(43)46-29)39(27,35)44/h11-12,14-15,18,22,24,26,28-35,40-41,44H,8-10,13,16-17,19-21H2,1-7H3/b12-11+,23-15+,27-14+ |

InChI Key |

PBHMHYCTLBOOTP-REDVCPGTSA-N |

SMILES |

CCCCC(C)C(=O)OC1C(C(OC2(C1O)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)CC)C |

Isomeric SMILES |

CCCCC(C)C(=O)OC1C(C(OC2(C1O)CC3CC(O2)C/C=C(/CC(/C=C/C=C/4\COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)\C)CC)C |

Canonical SMILES |

CCCCC(C)C(=O)OC1C(C(OC2(C1O)CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)CC)C |

Synonyms |

5-hydroxymilbemycin beta7 CL 301,423 CL 301423 Cydectin milbemectin milbemycin milbemycin A3 milbemycin A4 milbemycin alpha1 milbemycin alpha10 milbemycin alpha11 milbemycin alpha13 milbemycin alpha14 milbemycin alpha15 milbemycin alpha2 milbemycin alpha3 milbemycin alpha4 milbemycin alpha5 milbemycin alpha6 milbemycin alpha7 milbemycin alpha8 milbemycin alpha9 milbemycin B milbemycin beta1 milbemycin beta12 milbemycin beta2 milbemycin beta3 milbemycin D milbemycins moxidectin |

Origin of Product |

United States |

Biosynthetic Pathways and Microbial Production of Milbemycins

Characterization of Milbemycin-Producing Streptomyces Species

Milbemycins are naturally occurring compounds produced through fermentation by several species of the genus Streptomyces. wikipedia.org The first isolation of milbemycins was from Streptomyces hygroscopicus in 1972. wikipedia.orgnih.gov Since then, other species have been identified as producers of this family of compounds, including Streptomyces bingchenggensis, Streptomyces griseochromogenes, Streptomyces cyaneogriseus, and Streptomyces nanchanggensis. wikipedia.org

Streptomyces bingchenggensis, isolated from a soil sample in Harbin, China, is a notable industrial producer of milbemycins A3 and A4, along with several novel milbemycin analogs. nih.govcdnsciencepub.com This species also produces the polyether ionophore nanchangmycin (B609417). nih.govcdnsciencepub.com The complete genome sequencing of S. bingchenggensis has been crucial for understanding the biosynthesis of these complex antibiotics and for developing strategies to improve production yields. nih.gov

Streptomyces hygroscopicus subsp. aureolacrimosus is another well-characterized producer, known for generating a variety of milbemycins, including a series designated as alpha-milbemycins. nih.govoup.com Different strains and mutants of S. hygroscopicus have been a source of various milbemycin compounds. oup.com

Below is a table summarizing some of the key milbemycin-producing Streptomyces species and the types of milbemycins they produce.

| Species | Produced Milbemycins (Examples) | Other Notable Products |

| Streptomyces bingchenggensis | Milbemycins A3, A4, novel analogs. nih.govcdnsciencepub.com | Nanchangmycin. nih.govcdnsciencepub.com |

| Streptomyces hygroscopicus | Milbemycins, Milbemycin oxime. wikipedia.org | Rapamycin, Geldanamycin, Hygromycin B, Nigericin, Validamycin, Cyclothiazomycin. wikipedia.orgtaylorandfrancis.com |

| Streptomyces hygroscopicus subsp. aureolacrimosus | Milbemycins alpha 11, alpha 12, alpha 13, alpha 14, alpha 15. nih.gov | |

| Streptomyces griseochromogenes | Milbemycins. wikipedia.org | |

| Streptomyces cyaneogriseus | Milbemycins. wikipedia.orgoup.com | |

| Streptomyces nanchanggensis | Milbemycins. wikipedia.org | |

| Streptomyces thermoarchaensis | Milbemycins. oup.com | |

| Streptomyces avermitilis (engineered) | Milbemycins A3, A4, D, B2, B3, G, novel analogs. a-z.lutandfonline.comnih.gov | Avermectin (B7782182). a-z.lu |

Genetic Organization of Milbemycin Biosynthetic Gene Clusters (milBGCs)

The biosynthesis of milbemycins is directed by a large biosynthetic gene cluster (BGC). The mil BGC in S. bingchenggensis has been sequenced and analyzed, revealing a high degree of homology with the avermectin BGC from Streptomyces avermitilis. wikipedia.orgasm.org The cluster contains genes encoding for giant multifunctional polyketide synthases (PKSs), tailoring enzymes, and regulatory proteins. asm.org

The milbemycin BGC in S. bingchenggensis is organized into several transcriptional units. researchgate.net These include the genes milA1-D, milA2-C, milR-A3, milA4-E, and milF. researchgate.net The core of the BGC consists of four large open reading frames (milA1, milA2, milA3, and milA4) that encode the modular PKSs responsible for assembling the polyketide backbone of the milbemycin molecule. asm.org In addition to the PKS genes, the cluster contains genes for post-PKS modification enzymes such as milC, milD, milE, and milF, which are responsible for tailoring the polyketide intermediate into the final milbemycin structures. asm.org A key cluster-situated regulator, milR, is also located within the BGC and plays a crucial role in controlling the expression of the biosynthetic genes. asm.orgfrontiersin.org

Enzymatic Steps and Precursor Utilization in Milbemycin Biosynthesis

The biosynthesis of the milbemycin core structure is a complex process catalyzed by a type I modular polyketide synthase (PKS) system. researchgate.netresearchgate.net This enzymatic assembly line utilizes simple acyl-CoA precursors to build the complex macrolide backbone. researchgate.netgoogle.com

The PKS enzymes are large, multifunctional proteins organized into modules. Each module is responsible for one cycle of polyketide chain elongation and typically contains several domains, including an acyltransferase (AT) domain that selects the extender unit (malonyl-CoA or methylmalonyl-CoA), an acyl carrier protein (ACP) domain that holds the growing polyketide chain, and a ketosynthase (KS) domain that catalyzes the condensation reaction. google.com The synthesis of milbemycins initiates with a starter unit, which can be derived from precursors like acetyl-CoA or propionyl-CoA. google.com The polyketide chain is then sequentially extended through the addition of extender units, with the specific structure of the final product determined by the number and type of modules in the PKS assembly line. researchgate.net

Following the assembly of the polyketide backbone, a series of post-PKS modifications occur, catalyzed by tailoring enzymes encoded within the milBGC. These modifications can include cyclization to form the characteristic furan (B31954) ring and reduction of keto groups, which are essential for the biological activity of the final milbemycin compounds. google.comnih.gov For the PKS to be functional, the apo-PKS must be converted to its active holo-form through phosphopantetheinylation, a process catalyzed by a phosphopantetheinyl transferase (PPTase). researchgate.netgoogle.com

Regulatory Mechanisms of Milbemycin Biosynthesis

The production of milbemycins is tightly controlled by a complex regulatory network involving various transcriptional regulators. frontiersin.orgpublish.csiro.au This network includes cluster-situated regulators (CSRs), pleiotropic regulators, and global regulators that respond to environmental and physiological signals. publish.csiro.au

A key pathway-specific activator within the milbemycin BGC is MilR , a large ATP-binding regulator of the LuxR (LAL) family. frontiersin.orgtypeset.io MilR is essential for milbemycin production and directly activates the transcription of the milA4-E operon and the milF gene. frontiersin.orgtypeset.io The expression of milR itself is controlled by higher-level regulators. frontiersin.org

One such regulatory system is the SbbR/SbbA system, an ArpA/AfsA-like system identified in S. bingchenggensis. frontiersin.orgnih.gov SbbR acts as a direct activator of milR transcription, thereby positively regulating milbemycin biosynthesis. frontiersin.orgnih.gov Conversely, SbbA appears to have a repressive effect on milbemycin production. frontiersin.org SbbR also functions as a pleiotropic regulator, influencing the expression of other regulatory genes. frontiersin.orgnih.govnih.gov

Another important regulator is MilR3 (also known as KelR), a SARP (Streptomyces Antibiotic Regulatory Protein) family regulator. typeset.ionih.gov MilR3 positively affects the transcription of milR and other genes within the milbemycin and other secondary metabolite BGCs, indicating it plays a pleiotropic role. typeset.iobsb-muenchen.de The regulatory function of MilR3 is part of a cascade, where it acts as an upper-level regulator of MilR. typeset.io

The AtcR/AtcK two-component system (TCS) also plays an indispensable role. asm.orgnih.govasm.orgresearchgate.net In this system, the response regulator AtcR, upon phosphorylation by the histidine kinase AtcK, promotes the transcription of milR3. nih.govasm.orgresearchgate.net This, in turn, activates the downstream genes in the milbemycin biosynthetic pathway. asm.orgasm.orgresearchgate.net

The global regulator MtrA has also been shown to be a key activator of milbemycin biosynthesis. zgswfz.com.cn Deletion of the mtrA gene in S. bingchenggensis resulted in a complete loss of milbemycin production, while its overexpression significantly promoted production. zgswfz.com.cn MtrA influences the expression of both the milbemycin BGC and genes related to precursor supply. zgswfz.com.cn

The activation of PKS enzymes requires a post-translational modification by phosphopantetheinyl transferases (PPTases) . researchgate.netnih.gov In S. bingchenggensis, a complex network of five putative PPTases exists. researchgate.netnih.govresearchgate.net Among these, PpA27 has been identified as a dedicated PPTase for activating the PKSs involved in milbemycin biosynthesis. nih.govresearchgate.net

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Milbemycin Production

Various metabolic engineering and synthetic biology strategies have been employed to improve the production of milbemycins and to generate novel analogs. frontiersin.orgpublish.csiro.aunih.gov These approaches aim to overcome the limitations of natural production and to create more effective compounds. researchgate.netnih.gov

Rational Strain Improvement Strategies

Rational strain improvement focuses on the targeted genetic modification of producer strains to enhance the yield of desired compounds. nih.gov One strategy involves increasing the supply of precursors for milbemycin biosynthesis. nih.govmdpi.com For example, overexpressing genes for acetyl-CoA carboxylase (ACC) can increase the pool of malonyl-CoA, a key extender unit. nih.govmdpi.com Fine-tuning the supply of other precursors, such as propionyl-CoA, has also been shown to improve milbemycin titers and optimize the ratio of different milbemycin components. mdpi.com

Another approach is to manipulate the regulatory network. frontiersin.org Overexpression of positive regulators like milR, SbbR, MilR3, and MtrA has been shown to significantly increase milbemycin production. frontiersin.orgtypeset.iozgswfz.com.cn Conversely, deleting or downregulating negative regulators, such as sbbA, can also lead to enhanced yields. frontiersin.org Co-overexpression of a dedicated PPTase like PpA27 with the transcriptional activator MilR has proven to be an effective strategy for boosting milbemycin titers. nih.gov

Eliminating competing metabolic pathways is another effective strategy. frontiersin.org For instance, deleting the gene cluster for nanchangmycin, which competes for the same precursors as milbemycin, can redirect metabolic flux towards milbemycin production. frontiersin.org Similarly, engineering post-PKS modification steps, such as deleting genes responsible for the production of undesired by-products, can increase the yield of the target milbemycins. nih.gov For example, deleting the cyp41 gene, which is involved in the biosynthesis of milbemycin α9/α10, eliminated these by-products and increased the titer of milbemycins A3/A4. nih.gov

| Strategy | Target Gene/Pathway | Effect on Milbemycin Production | Reference |

| Precursor Supply Enhancement | Overexpression of acetyl-CoA carboxylase (ACC) | Increased malonyl-CoA supply, enhanced milbemycin titer. nih.govmdpi.com | nih.gov, mdpi.com |

| Regulatory Gene Manipulation | Overexpression of milR | Increased milbemycin production. frontiersin.orgtypeset.io | frontiersin.org, typeset.io |

| Regulatory Gene Manipulation | Deletion of sbbA | Enhanced milbemycin production. frontiersin.org | frontiersin.org |

| Post-PKS Modification | Deletion of cyp41 | Elimination of by-products, increased milbemycin A3/A4 titer. nih.gov | nih.gov |

| Competing Pathway Elimination | Deletion of nanchangmycin gene cluster | Increased milbemycin A3/A4 production. frontiersin.org | frontiersin.org |

| Post-translational Modification | Co-overexpression of PpA27 and milR | Increased milbemycin production. nih.gov | nih.gov |

Combinatorial Biosynthesis for Novel Milbemycin Analog Production

Combinatorial biosynthesis involves creating hybrid PKS enzymes by swapping domains or modules between different PKS gene clusters. researchgate.netnih.gov This approach allows for the generation of novel polyketide structures that are not found in nature. researchgate.net

A common strategy is to use the high-producing Streptomyces avermitilis strain, the natural producer of avermectins, as a host for engineered milbemycin biosynthesis. a-z.luresearchgate.netscienceopen.comresearcher.lifenih.gov By replacing specific PKS genes or modules in the avermectin BGC with their counterparts from the milbemycin BGC of S. bingchenggensis, researchers have successfully produced milbemycins A3, A4, and D, as well as their C5-O-methylated congeners. a-z.luresearchgate.netscienceopen.comresearcher.lifenih.gov For example, replacing the aveA1 and aveA3 genes of the avermectin PKS with milA1 and milA3 from the milbemycin PKS resulted in the production of various milbemycins. a-z.luresearchgate.netscienceopen.comresearcher.lifenih.gov

Domain swapping within the PKS modules has also been used to create novel milbemycin and avermectin analogs. nih.govscispace.com For instance, substituting the DH2-KR2 domain region in the avermectin PKS with the corresponding milDH2-ER2-KR2 region from the milbemycin PKS led to the production of ivermectin B1a at high yields. nih.govscispace.com Further modifications, such as replacing the loading module of the avermectin PKS with that of the milbemycin PKS, have resulted in the creation of new avermectin derivatives with enhanced insecticidal activity. nih.gov These engineered strains can also be a source for isolating novel milbemycin metabolites. tandfonline.comnih.gov

Molecular and Cellular Mechanisms of Milbemycin Action in Target Organisms

Interactions with Ligand-Gated Chloride Channels in Invertebrates

Milbemycins, including milbemycin alpha7, primarily target ligand-gated chloride channels (LGCCs) in the neuronal and muscular tissues of invertebrates. wikipedia.orgsmolecule.com These channels are crucial for inhibitory neurotransmission. By binding to these channels, milbemycins disrupt normal nerve and muscle function, leading to the paralysis and eventual death of the organism. smolecule.com The selective toxicity of milbemycins towards invertebrates is largely attributed to the fact that their primary target, glutamate-gated chloride channels (GluCls), are absent in vertebrates. researchgate.net

The principal molecular target for the anthelmintic and insecticidal activity of milbemycins is the glutamate-gated chloride channel (GluCl). nih.govtandfonline.comnih.gov These channels are a type of ligand-gated ion channel found exclusively in invertebrates, where they play a key role in mediating inhibitory synaptic transmission. tandfonline.com this compound, like other milbemycins and avermectins, binds to these GluCls, which are present on the neurons and pharyngeal muscle cells of nematodes. nih.gov This binding effectively locks the channel in an open state, leading to an influx of chloride ions. wikipedia.orgnih.gov

The specificity of milbemycins for invertebrate GluCls is a cornerstone of their successful use as parasiticides. tandfonline.com While vertebrates also possess ligand-gated chloride channels, such as GABA-gated and glycine-gated channels, the milbemycins exhibit a significantly higher affinity for the invertebrate-specific GluCls. nih.gov This selective action minimizes off-target effects in host organisms.

Milbemycins act as allosteric modulators of GluCls. dntb.gov.ua This means they bind to a site on the receptor that is topographically distinct from the binding site of the endogenous ligand, glutamate (B1630785). mdpi.commdpi.comrealmofcaring.org The binding of this compound to this allosteric site induces a conformational change in the receptor protein, which in turn potentiates the channel's opening. nih.govrealmofcaring.org This modulation results in a prolonged and essentially irreversible activation of the chloride channel, a stark contrast to the rapid and transient activation induced by glutamate itself. nih.gov

Research into the specific binding sites of macrocyclic lactones on GluCls has identified key amino acid residues within the transmembrane domains of the channel subunits. These residues are critical for the high-affinity binding of compounds like ivermectin, a closely related avermectin (B7782182). While the precise interactions for this compound are still under investigation, the shared mechanism of action suggests a similar binding pocket. The characterization of these binding sites is crucial for understanding the molecular basis of drug efficacy and for monitoring the development of resistance in parasite populations.

Specificity for Glutamate-Gated Chloride Channels

Neurophysiological Effects Leading to Hyperpolarization and Paralysis in Invertebrates

The binding of this compound to GluCls triggers a significant and sustained influx of chloride ions into the neuron or muscle cell. wikipedia.orgnih.gov This influx of negatively charged ions causes the cell membrane to become more negative, a state known as hyperpolarization. wikipedia.orgnih.gov In some cases, a long-lasting depolarization can also occur. nih.gov

This alteration of the cell's membrane potential has profound neurophysiological consequences. It effectively inhibits the generation of action potentials, the electrical signals that are essential for nerve communication and muscle contraction. nih.gov The continuous activation of the chloride channels by milbemycin leads to a flaccid paralysis of the invertebrate's somatic and pharyngeal muscles. nih.govnih.gov The paralysis of the pharyngeal muscles is particularly critical, as it prevents the parasite from feeding, ultimately leading to starvation and death. nih.gov

Comparative Molecular Pharmacology with Avermectins and Other Macrocyclic Lactones

Milbemycins and avermectins are two closely related classes of macrocyclic lactones, sharing a similar 16-membered macrocyclic lactone ring structure. nih.govnih.gov Both groups are produced by soil-dwelling microorganisms of the genus Streptomyces. nih.govnih.gov Their primary mechanism of action is identical: the allosteric modulation of glutamate-gated chloride channels in invertebrates. nih.govnih.gov

Despite these similarities, there are subtle structural differences. For instance, avermectins possess a disaccharide substituent at the C-13 position of the macrocyclic ring, which is absent in milbemycins. nih.govmdpi.com These structural variations can lead to differences in their pharmacokinetic properties and spectrum of activity. For example, some studies have suggested that moxidectin, a milbemycin, may be effective against certain ivermectin-resistant nematode strains, although the potential for cross-resistance is a significant concern. mcgill.ca

The table below provides a comparative overview of the molecular and pharmacological characteristics of milbemycins and avermectins.

| Feature | Milbemycins (e.g., this compound) | Avermectins (e.g., Ivermectin) |

| Primary Molecular Target | Glutamate-gated chloride channels (GluCls) | Glutamate-gated chloride channels (GluCls) |

| Mechanism of Action | Allosteric modulator, irreversible channel opening | Allosteric modulator, irreversible channel opening |

| Neurophysiological Effect | Hyperpolarization/depolarization, flaccid paralysis | Hyperpolarization/depolarization, flaccid paralysis |

| Key Structural Difference | Lacks a disaccharide at C-13 | Possesses a disaccharide at C-13 |

| Origin | Fermentation products of Streptomyces spp. | Fermentation products of Streptomyces avermitilis |

Investigations into Broad-Spectrum Biological Activity in Invertebrates

The action of this compound and related compounds is not limited to parasitic nematodes. Their targeting of GluCls, which are conserved across many invertebrate phyla, confers a broad spectrum of biological activity. This includes potent insecticidal and acaricidal (mite- and tick-killing) properties.

Research has demonstrated the efficacy of milbemycins against a wide range of agricultural and veterinary pests. For instance, milbemycin oxime, a derivative, is used to control ear mites in animals. wikipedia.orgresearchgate.net The broad-spectrum nature of these compounds makes them valuable tools in both animal health and crop protection. However, this broad activity also necessitates careful consideration of their potential impact on non-target invertebrate species in the environment.

Recent studies have also explored the potential of milbemycins for other applications, such as their antifungal properties, where they may act by blocking drug efflux pumps in fungi. nih.gov While beyond the scope of their primary neurotoxic effects in invertebrates, this highlights the diverse biological activities of this class of compounds.

Chemical Synthesis, Structural Modification, and Analog Development of Milbemycins

Strategies for Total Synthesis of Milbemycin Core Structures

The total synthesis of milbemycins and the closely related avermectins represents a significant challenge in organic chemistry, prompting the development of innovative and convergent synthetic strategies. rsc.org A key challenge lies in the stereocontrolled construction of the highly functionalized macrocyclic backbone, which features a spiroketal unit and a hexahydrobenzofuran moiety. ymaws.com

A common approach involves a convergent synthesis, where complex fragments of the molecule are prepared separately before being coupled together. rsc.orgacs.org For instance, the total synthesis of milbemycin G was achieved by coupling a hydroxybutenolide fragment (representing the C1–C10 portion) with a phosphonium (B103445) salt derived from the "southern hemisphere" of the molecule via a Wittig reaction. rsc.org Similarly, the synthesis of milbemycin α1 utilized a strategy that coupled a "northern" hexahydrobenzofuran segment with a "southern" spiroketal-containing segment. nih.gov

Key reactions frequently employed in these syntheses include:

Diels-Alder Reactions: Used to construct the cyclohexene (B86901) core of the molecule. redalyc.orgscielo.org.mx

Wittig Reaction: A crucial method for coupling large fragments and forming key double bonds within the macrocycle. rsc.orgacs.org

Ring-Closing Metathesis (RCM): Employed for the formation of medium-sized ether rings within the molecular framework. nih.gov

Stereoselective Reductions and Oxidations: Essential for establishing the correct stereochemistry at multiple chiral centers. rsc.org

One reported total synthesis of milbemycin G illustrates a multi-step approach beginning with a hydroxyketone. rsc.org This process involved a resolution step to obtain the correct enantiomer, followed by oxidation, phenylselenation, and stereoselective reduction to form a key trihydroxycyclohexyl selenide (B1212193) intermediate. rsc.org Regioselective introduction of a double bond and subsequent functional group manipulations ultimately yielded the required C1-C10 fragment for the final macrocyclization step. rsc.org These intricate strategies highlight the complexity of assembling the milbemycin core from simple starting materials.

Semi-Synthetic Modifications and Derivatization Techniques

While total synthesis provides access to the core structure, semi-synthesis, starting from naturally produced milbemycins like A3 and A4, is the primary route for producing commercial variants and novel analogs. researchgate.netgoogle.com These modifications aim to enhance potency, broaden the activity spectrum, or improve pharmacokinetic properties.

A prominent example of semi-synthetic modification is the production of milbemycin oxime, a widely used veterinary anthelmintic. researchgate.netmedchemexpress.com This derivative is synthesized from a mixture of milbemycin A3 and A4. meritresearchjournals.orggoogle.com The process involves the oximation of the ketone group at the C-5 position, which is introduced via oxidation of the natural C-5 hydroxyl group. nih.govgoogle.com Milbemycin oxime itself is a mixture of the corresponding oxime derivatives of milbemycin A4 and A3. medchemexpress.commedchemexpress.com

Other chemical conversions include:

Epoxidation: Reactions using reagents like m-chloroperbenzoic acid (MCPBA) can selectively introduce epoxide functionalities at various positions (e.g., 8,9- and 14,15-), creating analogs with altered biological profiles. nih.gov

Hydroxylation: The introduction of hydroxyl groups, for example at the C-13 position via selenium dioxide, has been explored to probe structure-activity relationships. jst.go.jp

Acylation and Alkylation: The hydroxyl group at C-5 can be readily acylated. For instance, treatment of milbemycin A3/A4 with succinic anhydride (B1165640) yields a hemisuccinate derivative, which introduces a linker for further conjugation. nih.gov

The introduction of new chemical moieties at various positions on the milbemycin scaffold is a key strategy for developing new analogs. Research has focused on modifying several key positions:

C-26 Position: Chemical derivation methods have been used to prepare 26-acyloxy and 26-hydroxymilbemycins from milbemycin A3 and A4. jst.go.jp

C-13 Position: While naturally unsubstituted in milbemycins, the introduction of alkyl and aryl groups at this position has been investigated. researchgate.netnih.gov

C-23 Position: Moxidectin, a semi-synthetic derivative of nemadectin, is distinguished by a methoxime moiety at the C-23 position, classifying it as a second-generation macrocyclic lactone. nih.gov

C-5 Position: Besides the formation of oximes, this position has been modified to create ketone-containing analogs like milbemycins J and K. nih.gov

These derivatizations often require careful use of protecting groups to ensure regioselectivity, as seen in epoxidation reactions where the C-5 and C-7 hydroxyls are protected with silyl (B83357) ethers. nih.gov

Chemical Conversions for Producing Specific Milbemycin Variants (e.g., oxime derivatives)

Structure-Activity Relationship (SAR) Studies in Non-Clinical Models

SAR studies are crucial for understanding how the molecular architecture of milbemycins relates to their biological efficacy. These studies, conducted in invertebrate systems, guide the rational design of more potent and selective analogs. nih.govnih.gov

The potent antiparasitic activity of milbemycins is intrinsically linked to their complex three-dimensional structure. ymaws.comnih.gov Key findings from SAR studies include:

The Macrocyclic Lactone Core: The 16-membered macrocycle, along with the spiroketal and hexahydrobenzofuran units, forms the essential scaffold for activity. ymaws.com

The C-13 Position: The absence of the large bisoleandrosyl sugar moiety found in avermectins is a defining feature of milbemycins. ymaws.comcabidigitallibrary.org SAR studies have shown that removing the C-13 α-hydroxy group from the corresponding avermectin (B7782182) aglycone restores potent, milbemycin-like activity, indicating this position is critical for differentiating the two sub-families. ymaws.com

The C-25 Substituent: The nature of the alkyl group at C-25 (e.g., methyl, ethyl, isopropyl) influences the potency and spectrum of activity. nih.govymaws.com Milbemycins with an isopropyl group at C-25 have been isolated and characterized. nih.gov

The C-5 Position: Modification at this position, such as conversion to an oxime, significantly impacts biological activity, leading to potent nematocides like milbemycin oxime. meritresearchjournals.org

| Structural Position | Modification | Impact on Activity | Reference |

|---|---|---|---|

| C-5 | Hydroxyl to Oxime | Creates potent nematocidal activity (e.g., Milbemycin Oxime). | meritresearchjournals.org |

| C-13 | Unsubstituted (vs. Avermectin's sugar) | Defines the milbemycin class; potent activity is retained without the bulky substituent. | ymaws.com |

| C-25 | Alkyl group variation (methyl, ethyl, isopropyl) | Influences the potency and breadth of the antiparasitic spectrum. | nih.govymaws.com |

The biological effects of semi-synthetic milbemycin analogs are typically evaluated against a range of invertebrate pests, including mites, nematodes, and insects.

Acaricidal Activity: Milbemycin A3/A4 and their derivatives show potent acaricidal (mite-killing) activity. jst.go.jp The synthesis of 26-substituted milbemycin A4 derivatives was assessed against the two-spotted spider mite (Tetranychus urticae). jst.go.jpjst.go.jp In one study, novel analogs were tested against the carmine (B74029) spider mite (Tetranychus cinnabarinus), with one derivative exhibiting an extremely low LC50 value of 0.0022 mg L⁻¹. researchgate.net

Nematicidal Activity: Milbemycin oxime is a potent nematocide. meritresearchjournals.org Studies on other derivatives have evaluated activity against the pine wood nematode (Bursaphelenchus xylophilus). researchgate.net Two new derivatives, 27-methoxylmilbemycin α31 and 27-oxomilbemycin α31, isolated from a genetically engineered Streptomyces strain, showed potent nematicidal activity. science.gov

Insecticidal Activity: While highly effective against mites, some milbemycin analogs also show insecticidal properties. A study designing analogs with modifications at the 4'- and 13-positions found that while acaricidal activity was low, several compounds exhibited good insecticidal activity against the oriental armyworm and black bean aphid. nih.gov The most potent analogs had LC50 values as low as 0.204 mg L⁻¹ against oriental armyworm and 0.070 mg L⁻¹ against black bean aphid. nih.gov

These studies demonstrate that even subtle changes to the milbemycin structure can significantly alter the potency and spectrum of biological activity against different invertebrate targets.

| Derivative Type | Target Organism | Activity Noted | Reference |

|---|---|---|---|

| 26-Acyloxy/Hydroxymilbemycins | Tetranychus urticae (Two-spotted spider mite) | Acaricidal activity assessed. | jst.go.jp |

| 27-Oxomilbemycin α31 | Bursaphelenchus xylophilus (Pine wood nematode) | Potent nematicidal activity. | science.gov |

| Phenylacetyl-substituted analog | Oriental Armyworm | High insecticidal activity (LC50 = 0.204 mg L⁻¹). | nih.gov |

| Phenylacetyl-substituted analog | Black Bean Aphid | High insecticidal activity (LC50 = 0.070 mg L⁻¹). | nih.gov |

| Novel unnamed analog | Tetranychus cinnabarinus (Carmine spider mite) | Potent acaricidal activity (LC50 = 0.0022 mg L⁻¹). | researchgate.net |

Elucidation of Key Structural Elements for Potency

Characterization of Novel Milbemycin Derivatives from Natural and Engineered Sources

The milbemycins, a family of 16-membered macrolide antibiotics, are primarily products of fermentation by various Streptomyces species. tandfonline.comtandfonline.com Research efforts continue to focus on the discovery and development of new milbemycin derivatives, driven by the need for novel compounds with enhanced biological activities. nih.govresearchgate.net These new derivatives originate from both the isolation from natural microbial sources and creation through chemical synthesis or genetic engineering. tandfonline.comacs.org The characterization of these novel compounds relies heavily on extensive spectroscopic analysis to elucidate their precise chemical structures. nih.govtandfonline.com

Derivatives from Natural Sources

The soil bacterium Streptomyces bingchenggensis has proven to be a prolific source of new milbemycin analogs. cdnsciencepub.comnih.gov Ongoing investigation of its chemical compositions has led to the isolation and identification of several previously unknown derivatives. tandfonline.comnih.gov For example, researchers have isolated three new compounds from this strain: milbemycin α₃₁, secomilbemycin C, and secomilbemycin D. nih.govtandfonline.com Their structures were successfully established through comprehensive spectroscopic analysis. nih.gov

Further studies on S. bingchenggensis yielded two new beta-class milbemycins, designated milbemycin β₁₃ and milbemycin β₁₄. nih.gov Detailed spectroscopic analysis determined their structures to be hydroxyl derivatives of milbemycin β₃ and 25-ethylmilbemycin β₃, respectively. nih.gov Similarly, investigations into another strain, Streptomyces sp. E225, have led to the isolation and characterization of ten novel alpha and beta class milbemycins, some possessing unique structural features like an α-methoxyl substituent or a furan (B31954) ring. nih.gov The structural elucidation of these naturally occurring derivatives is critical for understanding the biosynthetic pathways of milbemycins. nih.gov

The table below summarizes the characterization of selected novel milbemycin derivatives isolated from natural Streptomyces strains.

Table 1: Characterization of Novel Milbemycin Derivatives from Natural Sources

| Compound Name | Source Organism | Key Structural Features | Characterization Methods | Reference(s) |

|---|---|---|---|---|

| Milbemycin α₃₁ | Streptomyces bingchenggensis | New alpha-series derivative; five-membered ether ring between C-6 and C-27. | Extensive Spectroscopic Analysis (NMR, HMBC) | tandfonline.comnih.gov |

| Secomilbemycin C | Streptomyces bingchenggensis | New seco-milbemycin derivative. | Extensive Spectroscopic Analysis | tandfonline.comnih.gov |

| Secomilbemycin D | Streptomyces bingchenggensis | New seco-milbemycin derivative. | Extensive Spectroscopic Analysis | tandfonline.comnih.gov |

| Milbemycin β₁₃ | Streptomyces bingchenggensis | Hydroxyl derivative at C-27 of milbemycin β₃. | Detailed Spectroscopic Analysis (NMR, MS, IR, UV) | nih.gov |

| Milbemycin β₁₄ | Streptomyces bingchenggensis | Hydroxyl derivative at C-27 of 25-ethylmilbemycin β₃. | Detailed Spectroscopic Analysis (NMR, MS, IR, UV) | nih.gov |

| VM48641 | Streptomyces sp. E225 | Possesses an α-methoxyl substituent at C-27. | NMR Chemical Shift Analysis | nih.gov |

| VM48642 | Streptomyces sp. E225 | Contains a furan ring at the C-26 side chain terminus. | NMR Chemical Shift Analysis | nih.gov |

Derivatives from Engineered Sources

In addition to discovering natural variants, scientists have developed engineered approaches, including semi-synthesis and genetic manipulation, to create novel milbemycin derivatives. tandfonline.comnih.gov Semi-synthetic methods involve the chemical modification of the milbemycin core structure. tandfonline.com One such approach involves the synthesis of 5-keto-5-oxime derivatives from milbemycin A₃, A₄, and D through selective oximation. tandfonline.com These new oxime derivatives were characterized using methods including High-Resolution Mass Spectrometry (HR-MS) and Infrared (IR) spectroscopy. tandfonline.com Other synthetic strategies include designing and synthesizing analogues with alkyl and aryl groups at various positions, which are then identified by ¹H NMR, ¹³C NMR, and HRMS. acs.orgsioc-journal.cn

Genetic engineering offers another powerful route to novel derivatives. Combinatorial biosynthesis, which involves swapping genetic modules between different antibiotic pathways, has been successfully applied. nih.govacs.org In one study, the polyketide synthase (PKS) gene aveA3 in a Streptomyces avermitilis strain was replaced by the milbemycin PKS gene milA3. acs.org This genetic modification resulted in the production of ten new 16-membered macrolide compounds, whose structures were elucidated using NMR and MS spectroscopic analyses. acs.org In another example of engineered biosynthesis, the replacement of PKS components in an avermectin-producing strain of S. avermitilis with those from the milbemycin pathway led to the production of milbemycins A₃, A₄, D, and their C5-O-methylated congeners (milbemycins B₂, B₃, and G). researchgate.net

The table below details selected milbemycin derivatives developed through engineering and their characterization.

Table 2: Characterization of Novel Milbemycin Derivatives from Engineered Sources

| Derivative/Analog | Engineering Method | Parent Compound(s) | Characterization Methods | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| 5-Keto-5-oxime derivatives | Semi-synthesis (Oximation) | Milbemycin D, A₄, A₃ | IR Spectroscopy, High-Resolution Mass Spectrometry (HR-MS) | Successful synthesis of novel oximes with potentiated activity. | tandfonline.com |

| 4'- and 13-position analogs | Semi-synthesis (Acylation) | Milbemycin A₄ | ¹H NMR, ¹³C NMR, Elemental Analysis / HRMS | Creation of novel analogs with aryl and alkyl groups. | acs.org |

| M-L4-PVY / M-L17-PVY | Semi-synthesis (Linker conjugation) | Milbemycin A₃/A₄ | UV Spectroscopy, Mass Spectrometry, Electron Microscopy | Successful conjugation of milbemycin to a protein carrier via linkers. | mdpi.com |

| Novel 16-membered macrolides | Genetic Engineering (Gene replacement) | Avermectin (via S. avermitilis) | NMR and MS Spectroscopic Analyses | Production of 10 new macrolide compounds by replacing aveA3 gene with milA3. | acs.org |

| Milbemycins B₂, B₃, G | Genetic Engineering (PKS module swap) | Avermectin (via S. avermitilis) | Not specified | Production of C5-O-methylated milbemycin congeners. | researchgate.net |

Mechanisms of Resistance to Milbemycins in Target Organisms

Molecular Basis of Efflux Pump-Mediated Resistance (e.g., P-glycoprotein, ABC transporters)

A primary mechanism of resistance to milbemycins involves the active removal of the drug from the parasite's cells, a process mediated by efflux pumps. nih.govnih.gov These transport proteins, particularly P-glycoproteins (P-gp) and other ATP-binding cassette (ABC) transporters, are embedded in the cell membrane and function to extrude a wide range of structurally diverse compounds, including toxins and drugs. nih.govcambridge.org Overexpression of these transporters in response to drug exposure can lead to therapeutic failure by reducing the intracellular concentration of the milbemycin at its target site. nih.govresearchgate.net

The ABC transporter superfamily is a large and evolutionarily conserved group of membrane proteins that utilize the energy from ATP hydrolysis to transport substrates across cellular membranes. nih.govnih.gov This family includes P-glycoproteins (MDR1 or ABCB1), multidrug resistance-associated proteins (MRPs or ABCC family), and the breast cancer resistance protein (BCRP or ABCG2), all of which have been implicated in multidrug resistance. nih.gov In the context of milbemycin resistance, the overexpression of these transporters prevents the drug from reaching the necessary concentration to effectively interact with its target, the glutamate-gated chloride channels (GluCls). nih.gov

Role of Specific Transporters in Milbemycin Evasion

Several specific ABC transporters have been identified as key players in the development of resistance to macrocyclic lactones, including milbemycins. P-glycoproteins are among the most well-studied transporters associated with this resistance. nih.govcambridge.orgnih.gov Studies in various parasitic nematodes have shown that increased expression of P-gp is correlated with reduced susceptibility to ivermectin, a closely related avermectin (B7782182), and this mechanism is believed to extend to milbemycins. cambridge.orgnih.gov

The overexpression of P-gp and other ABC transporters is a common response to chemotherapy in cancer cells and has been observed in nematodes following treatment with macrocyclic lactones. nih.govresearchgate.net This leads to a decrease in the intracellular drug concentration, thereby reducing the drug's efficacy. nih.gov In the parasitic nematode Haemonchus contortus, several P-gp genes, including Pgp-2, Pgp-9, and Pgp-11, have been implicated in resistance to macrocyclic lactones. researchgate.net Similarly, in fungi like Candida albicans and Candida glabrata, the upregulation of ABC transporters such as Cdr1 and Cdr2 is a primary mechanism of azole resistance, and milbemycins have been shown to inhibit these pumps. nih.govasm.org

Table 1: Key ABC Transporters Implicated in Macrocyclic Lactone Resistance

| Transporter Family | Specific Transporter(s) | Organism(s) | Role in Resistance |

| P-glycoprotein (P-gp) | Pgp-2, Pgp-9, Pgp-11 | Haemonchus contortus | Increased expression is associated with resistance to macrocyclic lactones. researchgate.net |

| ABC Transporters | Cdr1, Cdr2 | Candida albicans, Candida glabrata | Upregulation leads to efflux of antifungal drugs; inhibited by milbemycins. nih.govasm.org |

| P-glycoprotein (P-gp) | P-gp homologues | Teladorsagia circumcincta, Haemonchus contortus | Overexpression contributes to ivermectin resistance. cambridge.org |

Interaction with Resistance Modulators

The activity of efflux pumps can be influenced by compounds known as resistance modulators or chemosensitizers. These molecules can inhibit the function of transporters like P-gp, thereby restoring the sensitivity of resistant organisms to the drug. nih.govcambridge.org Several anthelmintics themselves have been shown to modulate the activity and expression of these multidrug resistance transporters. nih.gov

Milbemycins have demonstrated the ability to act as inhibitors of ABC transporters in fungi, which can potentiate the effects of other antifungal drugs. nih.govasm.orgnih.gov For instance, milbemycin oxime has been shown to inhibit the Cdr1 pump in Candida albicans, leading to a synergistic effect when combined with fluconazole. researchgate.net This suggests that milbemycins can act as resistance modulators in certain contexts. The use of P-gp inhibitors has been shown to increase the efficacy of ivermectin in both sensitive and resistant nematode isolates, supporting the role of efflux pumps in resistance and the potential for combination therapies. cambridge.org However, the potential for increased toxicity in the host and the possibility of selecting for resistance to both the primary drug and the modulator must be carefully considered. nih.govmcgill.ca

Target Site Alterations and Mutations Affecting Milbemycin Binding

The primary target for milbemycins and other macrocyclic lactones in invertebrates is the glutamate-gated chloride channels (GluCls). nih.goveuropa.eu Alterations in these receptor proteins can reduce the binding affinity of the drug, leading to resistance. Mutations in the genes encoding the subunits of these channels are a significant mechanism of resistance. nih.govnih.gov

Mutations in various transmembrane domains of GluCl subunits have been identified in resistant strains of different pest species. For example, mutations in the TM3 domain have been linked to resistance in the diamondback moth, Plutella xylostella, and the two-spotted spider mite, Tetranychus urticae. plos.org In Haemonchus contortus, a mutation in the GluClα-subunit gene has been found more frequently in ivermectin and moxidectin-resistant isolates. nih.gov While specific mutations directly linked to "Milbemycin alpha-7" resistance are not extensively detailed in the provided search results, the principle of target site modification is a well-established mechanism for the broader class of macrocyclic lactones.

Table 2: Examples of Target Site Mutations Conferring Macrocyclic Lactone Resistance

| Gene/Subunit | Mutation Location | Organism | Effect |

| GluClα-subunit | Not specified | Haemonchus contortus | Increased frequency in ivermectin and moxidectin-resistant isolates. nih.gov |

| GluCl | TM3 domain | Plutella xylostella | Contributes to macrocyclic lactone resistance. plos.org |

| GluCl | TM3 domain | Tetranychus urticae | Contributes to macrocyclic lactone resistance. plos.org |

| avr-14b subunit | G36'A in TM3 | Haemonchus contortus | Decreases duration of active periods and increases receptor desensitization in response to glutamate (B1630785) and ivermectin. plos.org |

Cross-Resistance Patterns within the Macrocyclic Lactone Class

Cross-resistance occurs when resistance to one drug confers resistance to other drugs, typically those with a similar mechanism of action or that are substrates for the same resistance mechanisms. nih.govmsdvetmanual.com Within the macrocyclic lactone class, which includes both the avermectins (e.g., ivermectin) and the milbemycins, there is evidence of cross-resistance, also referred to as side-resistance. msdvetmanual.commerckvetmanual.com

Parasites resistant to avermectins are often also resistant to milbemycins due to their similar modes of action on GluCls. soton.ac.uk The frequent use of one type of macrocyclic lactone can select for resistance that extends to other members of the class. msdvetmanual.commerckvetmanual.com However, the patterns of cross-resistance are not always complete. In some cases, a milbemycin may still be effective against nematode populations that have developed resistance to an avermectin. msdvetmanual.commerckvetmanual.com This may be due to differences in how various macrocyclic lactones interact with target sites and efflux pumps. frontiersin.orgnih.gov For example, moxidectin, a milbemycin, has been shown to interact differently with nematode P-glycoproteins and induces less overexpression of these transporters compared to ivermectin. frontiersin.orgnih.gov Despite this, the continued use of any macrocyclic lactone will ultimately select for resistance to the entire class. msdvetmanual.commerckvetmanual.com Studies in the cattle tick, Rhipicephalus microplus, have also demonstrated cross-resistance between ivermectin and other macrocyclic lactones like moxidectin. nih.govresearchgate.net

Environmental Research and Ecotoxicological Considerations of Milbemycins

Environmental Fate and Degradation Pathways in Soil and Aquatic Ecosystems

Milbemycins enter the environment primarily through their use in veterinary medicine and agriculture. semanticscholar.orgresearchgate.net Their subsequent behavior in soil and water is governed by their physicochemical properties and susceptibility to various degradation processes.

Photodegradation and Microbial Transformation

Photodegradation, or breakdown by light, is a significant degradation pathway for milbemycins. vkm.no For instance, the half-life (DT50) of milbemycin A4 in samples exposed to light was found to be 7.5 days, compared to 27 days in dark control samples, indicating that sunlight plays a crucial role in its breakdown. vkm.no Upon exposure to light, milbemycins can isomerize, forming products such as the 8,9-Z-isomer. researchgate.net

Microbial action is the primary degradation route in sediment, while abiotic processes like hydrolysis are more dominant in the water column. mst.dk Studies have demonstrated the microbial conversion of milbemycin A3 and A4 by organisms like Streptomyces libani. nih.gov In soil, the degradation of milbemycin A4 is moderate, with a half-life of 63 days at 10°C. vkm.no However, under anaerobic (oxygen-free) conditions, degradation is much slower, with a calculated half-life of 556 days in the soil phase. vkm.no Major metabolites identified from microbial transformation include 27-hydroxy-milbemycin and 27-keto-milbemycin. vkm.no

Persistence and Bioavailability of Residues

Milbemycins are known for their persistence in the environment, particularly in dung from treated animals and in soil. semanticscholar.orgumweltbundesamt.de They exhibit strong sorption to soil, which might suggest limited bioavailability. vkm.no However, their relatively rapid degradation rate in aerobic soil implies significant bioavailability for uptake by organisms. vkm.no The high octanol-water partition coefficient (log Kow) and relatively high water solubility also contribute to their potential for biological uptake. vkm.no

In water-sediment systems, milbemycins dissipate quickly from the water phase into the sediment. vkm.no The degradation for the whole system is considered moderate, with a geometric mean half-life of 85 days. vkm.no Despite this, the potential for accumulation in sediment exists, with bound residues accounting for about 30% of the applied amount after 100 days. vkm.no

Table 1: Environmental Degradation Half-Life (DT50) of Milbemycin A4

| Condition | DT50 (Days) | Reference |

|---|---|---|

| Photolysis (Light Exposed) | 7.5 | vkm.no |

| Photolysis (Dark Control) | 27 | vkm.no |

| Soil (Aerobic, 10°C) | 63 | vkm.no |

| Soil (Anaerobic) | 556 | vkm.no |

| Water-Sediment System (Total) | 82-89 | vkm.no |

| Hydrolysis (pH 5, 50°C) | 13 | vkm.no |

Impact on Non-Target Aquatic and Terrestrial Invertebrate Species

Due to their mode of action, which targets invertebrate nervous systems, milbemycins pose a significant risk to non-target organisms. semanticscholar.orgnih.gov

Effects on Dung-Dwelling Organisms

Milbemycins are excreted largely unchanged in the feces of treated livestock, creating a direct exposure pathway for coprophagous (dung-dwelling) insects. researchgate.net These residues can have significant adverse effects on the survival and reproduction of non-target insects, particularly dung beetles. nih.govojvr.orgresearchgate.net Reduced reproductive rates in dung beetle populations can lead to slower dung degradation and burial, potentially impacting pasture health and nutrient cycling. nih.govojvr.org Studies have shown that milbemycin products can negatively affect the entire community of insects that inhabit and feed on dung. nih.govresearchgate.net The toxicity varies among different milbemycin compounds, but the class as a whole is recognized as a risk to these beneficial insects. umweltbundesamt.descielo.org.mx

Toxicity to Aquatic Organisms

Milbemycins are classified as very toxic to aquatic life, with the potential for long-lasting effects. merck.comscbt.comcaymanchem.commsd.com Runoff from agricultural land or direct excretion into water bodies can introduce these compounds into aquatic ecosystems. defra.gov.uk The high toxicity of milbemycins has been demonstrated for various aquatic organisms, including fish and plankton. caymanchem.comdefra.gov.uk Even small quantities leaking into the ground can pose a danger to drinking water. caymanchem.com Due to this high aquatic toxicity, risk mitigation measures, such as maintaining buffer zones of 30 meters around surface water when used in agriculture, are often required to minimize exposure and risk. vkm.no

Table 2: Ecotoxicity of Milbemycins to Non-Target Organisms

| Organism Group | Effect | Reference |

|---|---|---|

| Dung Beetles | Reduced reproductive rate, potential population decrease. | nih.govojvr.org |

| Dung-Dwelling Insects | Adverse effects on survival and reproduction. | nih.govresearchgate.net |

| Earthworms | Considered to be at medium risk. | vkm.no |

| Aquatic Organisms (General) | Classified as very toxic with long-lasting effects. | merck.comcaymanchem.commsd.com |

| Fish and Plankton | Considered poisonous. | caymanchem.comdefra.gov.uk |

Methodologies for Environmental Residue Analysis and Monitoring

The monitoring of milbemycin residues in environmental matrices like soil and water is crucial for risk assessment. researchgate.netbenthamdirect.com Modern analytical techniques are required to detect the low concentrations at which these compounds can be present and exert effects.

The primary methods for analysis involve chromatography coupled with mass spectrometry. researchgate.netresearchgate.netnih.gov A common approach for soil samples includes an initial extraction step, often using methanol (B129727) or acetonitrile, followed by a clean-up procedure using solid-phase extraction (SPE). researchgate.netnih.govmdpi.com For water samples, SPE is also used to extract and concentrate the residues from unfiltered samples. mdpi.com

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the target compounds from other substances in the extract. researchgate.netnih.govsaspublishers.com Detection is typically achieved using tandem mass spectrometry (MS/MS), which provides high sensitivity and specificity, allowing for the quantification of residues at levels as low as nanograms per gram (ng/g) in soil and parts per trillion in water. researchgate.netnih.govnih.gov Online SPE-UHPLC-MS/MS methods have been developed to offer high-throughput analysis of milbemycins in soil. researchgate.netnih.gov HPLC with fluorescence detection (HPLC-FLD) is another, older technique used, which often requires a derivatization step to make the milbemycin molecules fluoresce. researchgate.netsaspublishers.com

Advanced Analytical and Methodological Approaches in Milbemycin Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HR-ESI-MS)

The precise determination of the chemical structure of milbemycin compounds is fundamental to understanding their biological activity. High-resolution nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) are indispensable tools in this endeavor. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. thermofisher.com Techniques such as 1H NMR, 13C NMR, COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to piece together the intricate structures of milbemycin derivatives. researchgate.net For instance, the analysis of 1H NMR spectra can reveal the number and types of protons present, while 13C NMR provides insights into the carbon skeleton. thermofisher.comasm.org Two-dimensional NMR experiments like COSY, HMQC, and HMBC establish connectivity between different atoms within the molecule, allowing for a complete structural assignment. researchgate.net The chemical shifts observed in NMR spectra are highly diagnostic and can be used to identify specific functional groups and stereochemistry. thermofisher.commdpi.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS is a powerful technique used to determine the elemental composition of a molecule with high accuracy. nih.govresearchgate.net It provides a precise measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to calculate the molecular formula. researchgate.netasm.org This information is crucial for confirming the identity of known milbemycins and for characterizing novel derivatives. nih.gov For example, the molecular formula of new 5-oxomilbemycins was established using HR-ESI-MS, which was a critical step in their structural elucidation. researchgate.net

Table 1: Spectroscopic Data for a Novel Milbemycin Derivative

| Technique | Observation | Interpretation |

|---|---|---|

| HR-ESI-MS | m/z 527.2997 [M+H]+ | Molecular Formula: C31H42O7 |

| 1H NMR | Signals at δ 0.83-1.97, 5.50-6.79, 10.22 | Presence of methyl groups, a trans-double bond, and an aldehyde group. |

| 13C NMR | --- | Confirms the carbon skeleton and functional groups. |

| 2D NMR (COSY, HMBC) | Correlations between specific protons and carbons | Establishes the connectivity of the molecular structure. |

Data sourced from studies on novel milbemycin derivatives. researchgate.net

Chromatographic Techniques for Separation, Quantification, and Purity Assessment (e.g., HPLC)

Chromatographic techniques are essential for the isolation, purification, and quantitative analysis of milbemycins from complex fermentation broths and for assessing the purity of final products. jst.go.jpresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique in milbemycin research for both analytical and preparative purposes. asm.orgnih.gov Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) and a polar mobile phase are employed to separate compounds based on their hydrophobicity. researchgate.netnih.gov

For separation and quantification , HPLC methods are developed and validated to accurately measure the concentration of different milbemycin analogues in a sample. researchgate.netprimescholars.com These methods often use UV detection at a specific wavelength, such as 244 nm or 249 nm, to monitor the analytes as they elute from the column. nih.govresearchgate.net The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for precise quantification. nih.gov Linearity, repeatability, and accuracy are key parameters that are validated to ensure the reliability of the method. nih.gov

For purity assessment , HPLC is used to detect and quantify any impurities or degradation products present in a milbemycin sample. researchgate.netgoogle.com Stability-indicating HPLC methods are specifically designed to separate the active pharmaceutical ingredient (API) from all potential process-related impurities and degradation products. researchgate.net This is crucial for ensuring the quality and consistency of milbemycin-based products. The purity is often expressed as a percentage of the area under the curve (% AUC) for the main active components. google.com

Table 2: Typical HPLC Method Parameters for Milbemycin Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 100 mm x 3.0 mm, 2.7 µm) |

| Mobile Phase | Isocratic or gradient mixture of an aqueous buffer (e.g., 0.05% phosphoric acid) and organic solvents (e.g., methanol (B129727) and acetonitrile) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 50 °C |

| Detection Wavelength | 244 nm |

| Injection Volume | 20 µL |

Parameters are based on a validated stability-indicating HPLC method for milbemycin oxime. researchgate.net

Genomic, Transcriptomic, and Proteomic Analysis in Producer Strains for Biosynthesis Research

Understanding and manipulating the biosynthesis of milbemycins in their producer strains, primarily from the genus Streptomyces, is a key area of research aimed at improving yields and generating novel derivatives. cdnsciencepub.comresearcher.life This is achieved through a combination of genomic, transcriptomic, and proteomic analyses.

Genomic Analysis: The sequencing of the entire genome of milbemycin-producing strains, such as Streptomyces bingchenggensis and Streptomyces avermitilis, has been a significant breakthrough. nih.govresearchgate.net Genome sequencing allows for the identification of the gene clusters responsible for the biosynthesis of secondary metabolites, including milbemycins. cdnsciencepub.comnih.gov For example, the genome of S. bingchenggensis was found to contain at least 47 gene clusters related to secondary metabolite production. cdnsciencepub.comnih.gov This genomic information provides a blueprint for understanding the intricate enzymatic steps involved in milbemycin assembly and for targeted genetic engineering to enhance production or create new compounds. nih.govjst.go.jp

Transcriptomic Analysis: Transcriptomics involves studying the complete set of RNA transcripts (the transcriptome) in a cell under specific conditions. Techniques like DNA microarrays and RNA sequencing (RNA-Seq) are used to measure the expression levels of all genes in the genome simultaneously. cdnsciencepub.com In milbemycin research, transcriptomic analysis of S. bingchenggensis has shown that the milbemycin gene cluster is expressed at an extremely high level throughout the growth period. cdnsciencepub.comnih.gov This type of analysis can identify which genes are active during milbemycin production and can reveal regulatory networks that control the biosynthetic pathway. researcher.lifenih.gov

Proteomic Analysis: Proteomics is the large-scale study of proteins, their structures, and their functions. omu.edu.tr By analyzing the proteome of a producer strain, researchers can identify the enzymes that are actively involved in the milbemycin biosynthetic pathway. This can be correlated with genomic and transcriptomic data to provide a more complete picture of the biological processes at play. omu.edu.tr For instance, proteomic studies can help to understand the physiology of the producer strain during the biosynthesis of these valuable compounds. omu.edu.tr

Table 3: Omics Approaches in Milbemycin Biosynthesis Research

| Omics Level | Technique/Approach | Key Findings/Applications |

|---|---|---|

| Genomics | Whole-genome sequencing | Identification of milbemycin biosynthetic gene clusters in Streptomyces species. cdnsciencepub.comnih.gov |

| Transcriptomics | DNA microarrays, RNA-Seq | Revealing high expression levels of milbemycin genes during production and identifying regulatory elements. cdnsciencepub.comnih.gov |

| Proteomics | Mass spectrometry-based proteomics | Identification of enzymes involved in the biosynthetic pathway and understanding cellular physiology during production. omu.edu.tr |

In Vitro and Ex Vivo Models for Studying Mechanism of Action and Resistance in Target Organisms

Investigating how milbemycins work at a molecular level and how target organisms develop resistance is crucial for their continued efficacy. In vitro and ex vivo models provide controlled environments for these studies.

In Vitro Models: In vitro studies involve experiments conducted in a controlled environment outside of a living organism, such as in cell cultures or with isolated tissues. nih.gov These models are used to study the direct effects of milbemycins on target organisms. For example, the effects of different milbemycins on the muscle contraction and motility of parasitic nematodes like Haemonchus contortus and Ostertagia circumcincta have been evaluated in vitro. cambridge.org Such studies have helped to elucidate that milbemycins act by increasing the permeability of cell membranes to chloride ions, leading to paralysis of the parasite. nih.gov Receptor binding assays, another in vitro technique, have been used to investigate the presence of high-affinity binding sites for these compounds in target organisms. nih.gov

Ex Vivo Models: Ex vivo studies utilize tissues or cells taken directly from a living organism and studied in an external environment. lstmed.ac.uk These models can provide insights that are more physiologically relevant than in vitro models alone. For instance, a lymphocyte-based ex vivo model has been used to examine the function of P-glycoprotein (P-gp), a transporter protein that can affect the disposition of drugs like ivermectin, in various animal species. uu.nlresearchgate.net This is relevant to understanding potential mechanisms of resistance where the drug is actively pumped out of the target cells. More recently, immunodeficient mouse models have been developed for ex vivo screening of drugs against larval stages of parasites like Dirofilaria immitis, providing a platform to assess drug efficacy and resistance. lstmed.ac.uk

Table 4: Examples of In Vitro and Ex Vivo Models in Milbemycin Research

| Model Type | Example Application | Organism/System Studied | Key Insights |

|---|---|---|---|

| In Vitro | Muscle Transducer System | Haemonchus contortus (parasitic nematode) | Evaluation of milbemycin effects on muscle contraction. cambridge.org |

| In Vitro | Micromotility Meter | Ostertagia circumcincta (parasitic nematode) | Measurement of milbemycin-induced inhibition of motility. cambridge.org |

| In Vitro | Receptor Binding Assay | Fasciola hepatica (liver fluke) membranes | Investigation of high-affinity binding sites for avermectins/milbemycins. nih.gov |

| Ex Vivo | Lymphocyte-based model | Cattle, sheep, goats, pigs, horses | Study of P-glycoprotein function and its role in drug disposition. uu.nlresearchgate.net |

| Ex Vivo | L4 Paralytic Screening System | Dirofilaria immitis (heartworm) larvae from infected mice | Assessment of drug sensitivity and resistance in a more physiologically relevant context. lstmed.ac.uk |

Q & A

Q. How can researchers address potential off-target effects of this compound in transcriptomic studies?

- Methodological Answer : Perform RNA-seq on treated vs. untreated models, followed by pathway enrichment analysis (e.g., DAVID, KEGG). Use CRISPR interference (CRISPRi) to silence suspected off-target genes and validate causality. Disclose all raw data in supplementary files with explicit QC metrics (e.g., RIN scores) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.